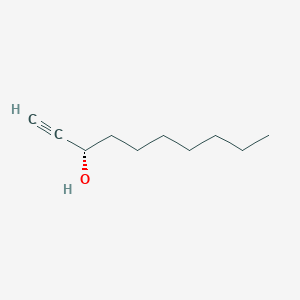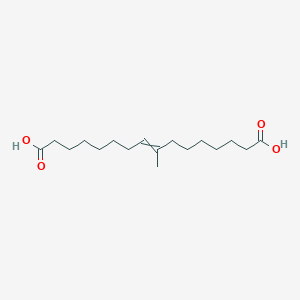
8-Methylhexadec-8-enedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Methylhexadec-8-enedioic acid is a dicarboxylic acid with a unique structure characterized by a methyl group and a double bond within a 16-carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methylhexadec-8-enedioic acid typically involves the following steps:
Starting Material: The synthesis often begins with a long-chain alkene or alkyne, which undergoes a series of reactions to introduce the carboxylic acid groups.
Hydrolysis: The intermediate products are then hydrolyzed under acidic or basic conditions to yield the final dicarboxylic acid.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Catalytic Processes: Utilizing catalysts to enhance the efficiency and selectivity of the reactions.
Continuous Flow Reactors: Employing continuous flow reactors to maintain consistent reaction conditions and improve yield.
Purification: The final product is purified using techniques such as crystallization or distillation to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions: 8-Methylhexadec-8-enedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form shorter-chain dicarboxylic acids.
Reduction: Reduction reactions can convert the double bond into a single bond, yielding saturated derivatives.
Substitution: The carboxylic acid groups can participate in substitution reactions to form esters, amides, or other derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), ozone (O3), or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Hydrogen gas (H2) with a metal catalyst such as palladium (Pd) or nickel (Ni).
Substitution: Alcohols or amines in the presence of acid catalysts for esterification or amidation reactions.
Major Products:
Oxidation Products: Shorter-chain dicarboxylic acids.
Reduction Products: Saturated dicarboxylic acids.
Substitution Products: Esters, amides, and other functional derivatives.
Scientific Research Applications
8-Methylhexadec-8-enedioic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its role in metabolic pathways and as a potential biomarker for certain diseases.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of biodegradable polymers, lubricants, and surfactants.
Mechanism of Action
The mechanism of action of 8-Methylhexadec-8-enedioic acid involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in fatty acid metabolism.
Signal Transduction: It can modulate signaling pathways related to inflammation and cell proliferation.
Membrane Interaction: The compound may integrate into cell membranes, affecting their fluidity and function.
Comparison with Similar Compounds
Hexadec-8-enedioic acid: Similar structure but lacks the methyl group.
Adipic acid: A shorter-chain dicarboxylic acid with industrial significance.
Sebacic acid: Another dicarboxylic acid with a longer chain and different applications.
Uniqueness: 8-Methylhexadec-8-enedioic acid is unique due to its specific structure, which imparts distinct chemical and physical properties
Properties
CAS No. |
78787-21-0 |
|---|---|
Molecular Formula |
C17H30O4 |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
8-methylhexadec-8-enedioic acid |
InChI |
InChI=1S/C17H30O4/c1-15(12-8-5-6-10-14-17(20)21)11-7-3-2-4-9-13-16(18)19/h11H,2-10,12-14H2,1H3,(H,18,19)(H,20,21) |
InChI Key |
GVBULULMCIVBSE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCCCCCC(=O)O)CCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


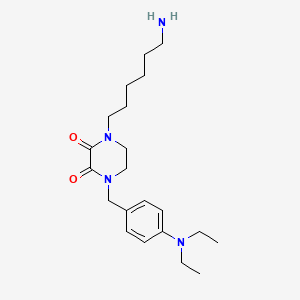
![1-Chloro-1,1,2,2-tetramethyl-2-[(trimethylsilyl)oxy]disilane](/img/structure/B14449220.png)
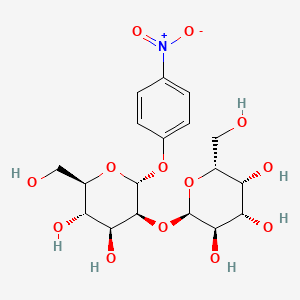

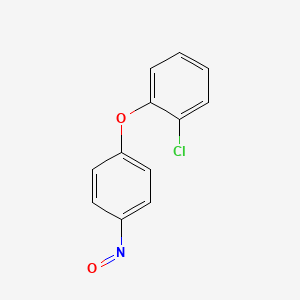
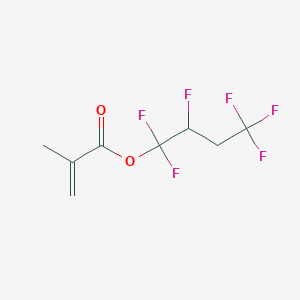
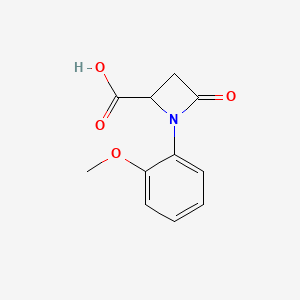
![Phenol, 2-[[(2-furanylmethyl)imino]methyl]-](/img/structure/B14449255.png)
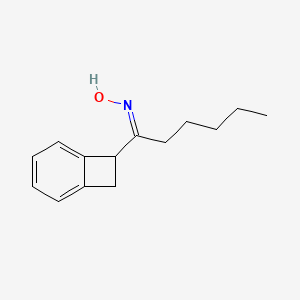
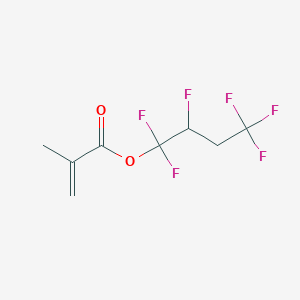
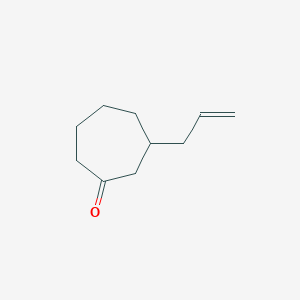
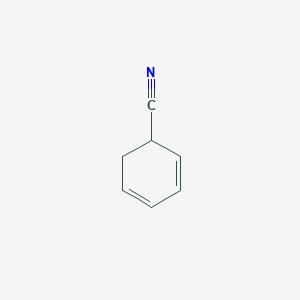
![1-Bromo-4-propylbicyclo[2.2.2]octane](/img/structure/B14449274.png)
